3'-(n-Butylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group, a butylthio group, and an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the butylthio group to the acetophenone core. One common method involves the reaction of 3’-bromo-2,2,2-trifluoroacetophenone with n-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The butylthio group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This dual functionality makes it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the butylthio group, making it less reactive in certain substitution reactions.
3’-(n-Butylthio)acetophenone: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2,2,2-Trifluoro-1-(n-butylthio)ethanone: Similar structure but with different substitution patterns.
Uniqueness
3’-(n-Butylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and butylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-butylsulfanylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-2-3-7-17-10-6-4-5-9(8-10)11(16)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJODXEOZFXSAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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